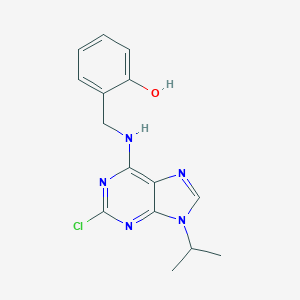

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

Overview

Description

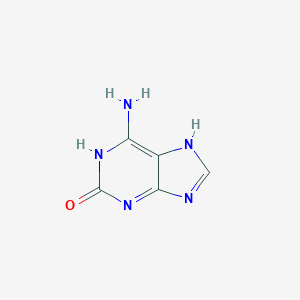

The compound “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” is a purine derivative. Purines are biologically significant compounds, found in many natural substances like DNA, RNA, and ATP . The presence of the chloro, hydroxybenzylamino, and isopropyl groups may confer unique properties to this compound.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a purine base. The specific reactions would depend on the desired positions of the substituents and the need to protect other reactive sites on the molecule during synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring at its core, with the chloro, hydroxybenzylamino, and isopropyl groups attached at the 2, 6, and 9 positions respectively .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating hydroxybenzylamino and isopropyl groups. These groups could potentially direct and influence subsequent chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxybenzylamino group and the nonpolar isopropyl group could impact its solubility, while the aromatic purine ring could influence its UV/Vis absorption properties .

Scientific Research Applications

Role in Plant Growth Promotion

“2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” is a type of cytokinin, a class of plant hormones that play a vital role in cell division, plant growth, and development . Cytokinins and their conjugates are very active growth-promoting factors in plants, even though they occur at very low concentrations .

Anti-Senescence Activity

This compound has been found to have anti-senescence activity, which means it can delay the aging process in plants . This could be particularly useful in agricultural applications where extending the life of the plant can lead to increased yield .

Stress Tolerance in Plants

Artificial cytokinin conjugates like “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” can help plants tolerate various forms of stress . This could be particularly useful in environments where plants are exposed to harsh conditions .

Role in Chlorophyll Degradation

Research has shown that this compound may play a role in inhibiting chlorophyll degradation . This could help maintain the green color of plants for a longer period, which is beneficial for ornamental plants and certain crops .

Potential Use in Plant Biotechnology

Given its various effects on plant growth and development, “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” has potential applications in plant biotechnology . For example, it could be used in tissue culture techniques to promote the growth of plant cells in vitro .

Mechanism of Action

Target of Action

Similar compounds have been found to modulate a number of important developmental processes in plants .

Mode of Action

It’s known that similar compounds can slow down senescence-accompanying changes .

Biochemical Pathways

Related compounds have been found to be involved in photosynthesis and the induction of protective responses against oxidative damage .

Pharmacokinetics

It’s known that the chemical structure of similar compounds can influence their bioavailability .

Result of Action

Similar compounds have been found to have anti-senescence properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRMKKNRPRGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445208 | |

| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine | |

CAS RN |

500568-72-9 | |

| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)